Isobutyl (4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate
Description
Isobutyl (4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound featuring a thiazole core linked to a piperazine moiety modified with a furan-2-carbonyl group. This article focuses on comparing its structural and functional attributes with closely related analogs.
Properties
IUPAC Name |
2-methylpropyl N-[4-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5S/c1-13(2)11-28-19(26)21-18-20-14(12-29-18)10-16(24)22-5-7-23(8-6-22)17(25)15-4-3-9-27-15/h3-4,9,12-13H,5-8,10-11H2,1-2H3,(H,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIQGKGFYDYBLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Isobutyl (4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazole ring, a piperazine moiety, and a furan-2-carbonyl group, which are known to contribute to its biological activities.
Research indicates that this compound may exert its effects through several mechanisms:
- Receptor Antagonism : It has been shown to act as an antagonist at specific receptors involved in inflammatory processes, particularly targeting the CCR2b receptor. This suggests potential applications in treating inflammatory diseases .
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes related to the synthesis of inflammatory mediators, thereby reducing inflammation and pain associated with various conditions.
- Cellular Pathway Modulation : Studies have suggested that it impacts cellular signaling pathways, including those involved in apoptosis and cell proliferation, which are critical in cancer biology.
Biological Activity and Therapeutic Applications
The biological activity of this compound has been evaluated in various contexts:
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines in activated macrophages. This activity positions it as a candidate for treating conditions such as rheumatoid arthritis and other inflammatory disorders.
Anticancer Properties
Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve induction of apoptosis and inhibition of cell cycle progression.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Rheumatoid Arthritis Model : In animal models of rheumatoid arthritis, administration of this compound resulted in reduced joint inflammation and improved mobility scores compared to control groups.
- Cancer Xenograft Studies : In xenograft models of breast cancer, treatment with this compound led to significant tumor regression, with associated changes in tumor microenvironment markers indicative of reduced angiogenesis and enhanced apoptosis rates.
Data Tables
| Study | Model | Outcome | Mechanism |
|---|---|---|---|
| Study 1 | Rheumatoid Arthritis | Reduced inflammation | CCR2b antagonism |
| Study 2 | Breast Cancer Xenograft | Tumor regression | Induction of apoptosis |
| Study 3 | Macrophage Activation | Decreased cytokine production | Enzyme inhibition |
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The compound’s key structural elements include:
- Thiazole ring : A heterocyclic scaffold common in bioactive molecules.
- Piperazine linker : Provides conformational flexibility and hydrogen-bonding capacity.
- Furan-2-carbonyl substituent : A heteroaromatic group that may influence solubility and target binding.
Table 1: Comparison of Physicochemical Properties
Key Observations
Substituent Effects :
- Electron-Withdrawing Groups (e.g., Cl in Compound 14) : Higher melting points (282–283°C) compared to electron-donating groups (e.g., methoxy in Compound 13: 289–290°C), suggesting enhanced crystallinity or stability .
- Furan-2-carbonyl (Target Compound) : The furan group may improve solubility compared to phenyl derivatives due to its polarizable oxygen atom, though experimental data are lacking.
Pharmacological Activity :
- P-gp Inhibition : Compound 4, a bromophenyl-thiazole analog, increased paclitaxel (PTX) bioavailability by up to 106.6% via P-glycoprotein inhibition . This suggests that the target compound’s thiazole-piperazine scaffold may similarly modulate drug efflux.
- MMP Inhibition : Compounds 13–18 () showed structural relevance to matrix metalloproteinase (MMP) inhibition, though the target compound’s furan substitution may alter selectivity .
Synthetic Feasibility :
- Yields for analogs range from 72% (Compound 15) to 86% (Compound 16), indicating efficient synthetic routes for thiazole-piperazine derivatives . The target compound’s synthesis would likely follow similar protocols.
Q & A
Basic Synthesis Methods
Q: What are the common synthetic routes for preparing Isobutyl (4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate? A: Synthesis typically involves multi-step reactions, including:
- Thiazole ring formation via Hantzsch thiazole synthesis using α-halo ketones and thiourea derivatives.
- Piperazine functionalization through coupling reactions (e.g., amidation or nucleophilic substitution) to introduce the furan-2-carbonyl group.
- Carbamate installation via reaction of the thiazol-2-amine intermediate with isobutyl chloroformate under basic conditions.
Key intermediates and reaction progress should be monitored using TLC and NMR spectroscopy .
Advanced Synthesis: Reaction Optimization
Q: How can reaction conditions be optimized to improve yield and purity during the synthesis of this compound? A: Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates.
- Temperature control : Maintain 0–5°C during carbamate formation to minimize side reactions.
- Catalysts : Use triethylamine or DMAP to accelerate carbamate coupling.
- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization for high-purity isolation .
Structural Characterization
Q: What analytical techniques are essential for confirming the molecular structure of this compound? A: Use a combination of:
- NMR spectroscopy : H and C NMR to verify thiazole, piperazine, and carbamate moieties.
- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm) and carbamate N-H bonds .
Biological Target Identification
Q: What biological targets or pathways are associated with this compound? A: Preliminary studies suggest interactions with:
- Enzymes : Potential inhibition of kinases or proteases due to the thiazole-carbamate scaffold.
- Receptors : Piperazine-furanoyl groups may target GPCRs or neurotransmitter transporters.
Validate via binding assays (e.g., SPR or fluorescence polarization) and docking simulations (AutoDock Vina) to identify binding pockets .
Advanced Mechanistic Studies
Q: How can researchers elucidate the mechanism of action for this compound? A: Methodologies include:
- In vitro assays : Measure enzyme inhibition (IC) or cellular cytotoxicity (MTT assay).
- Molecular dynamics (MD) simulations : Analyze ligand-protein stability over 100 ns trajectories.
- SAR studies : Synthesize analogs with modified piperazine or carbamate groups to assess functional group contributions .
Stability and Degradation Pathways
Q: What factors influence the stability of this compound under laboratory conditions? A: Stability is affected by:
- pH : Degrades rapidly in acidic (<3) or basic (>10) conditions via carbamate hydrolysis.
- Temperature : Store at –20°C in anhydrous DMSO to prevent thermal decomposition.
- Light : Protect from UV exposure to avoid thiazole ring oxidation.
Monitor degradation products via LC-MS .
Data Contradictions in Biological Activity
Q: How can conflicting results in biological activity studies be resolved? A: Address discrepancies by:
- Dose-response validation : Repeat assays across multiple concentrations (e.g., 0.1–100 µM).
- Cellular context : Test in diverse cell lines (e.g., cancer vs. normal) to identify selectivity.
- Orthogonal assays : Confirm results using complementary techniques (e.g., Western blotting alongside ELISA) .
Computational Modeling for Target Prediction
Q: What computational tools are recommended for predicting biological targets? A: Use:
- SwissTargetPrediction : Input SMILES to generate target hypotheses.
- Molecular docking : Explore binding modes with proteins from the PDB (e.g., PI3K or EGFR).
- ADMET prediction : Estimate pharmacokinetics (e.g., LogP, BBB permeability) using QikProp .
Safety and Handling Protocols
Q: What safety precautions are necessary when handling this compound? A: Follow:
- PPE : Wear nitrile gloves, lab coat, and goggles.
- Ventilation : Use a fume hood to avoid inhalation of DMSO solutions.
- Waste disposal : Neutralize carbamate-containing waste with 10% NaOH before disposal.
Refer to SDS for acute toxicity data (e.g., LD in rodents) .
Comparative Studies with Structural Analogs
Q: How does this compound compare to structurally related thiazole-piperazine derivatives? A: Key differentiators include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
